
n-(4-Chlorophenyl)-1,3,2-diazaphosphinan-2-amine 2-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Chlorophenyl)-1,3,2-diazaphosphinan-2-amine 2-oxide is a heterocyclic compound that contains a phosphorus atom within its ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-1,3,2-diazaphosphinan-2-amine 2-oxide typically involves the reaction of 4-chloroaniline with phosphorus trichloride and ammonia under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which are then oxidized to yield the final product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
N-(4-Chlorophenyl)-1,3,2-diazaphosphinan-2-amine 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound to its lower oxidation state forms.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of functionalized derivatives.
科学研究应用
N-(4-Chlorophenyl)-1,3,2-diazaphosphinan-2-amine 2-oxide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of advanced materials, such as polymers and catalysts.
作用机制
The mechanism of action of N-(4-Chlorophenyl)-1,3,2-diazaphosphinan-2-amine 2-oxide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming stable complexes. These complexes can then participate in catalytic processes or biological interactions. The exact pathways and molecular targets depend on the specific application and context.
相似化合物的比较
Similar Compounds
N-(4-Chlorophenyl)-1,3,2-diazaphosphinan-2-amine: Lacks the oxide group, resulting in different chemical properties.
N-(4-Chlorophenyl)-1,3,2-diazaphosphinan-2-amine 2-sulfide: Contains a sulfur atom instead of an oxygen atom, leading to variations in reactivity and applications.
N-(4-Chlorophenyl)-1,3,2-diazaphosphinan-2-amine 2-selenide:
Uniqueness
N-(4-Chlorophenyl)-1,3,2-diazaphosphinan-2-amine 2-oxide is unique due to the presence of the oxide group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
属性
CAS 编号 |
7401-58-3 |
|---|---|
分子式 |
C9H13ClN3OP |
分子量 |
245.64 g/mol |
IUPAC 名称 |
N-(4-chlorophenyl)-2-oxo-1,3,2λ5-diazaphosphinan-2-amine |
InChI |
InChI=1S/C9H13ClN3OP/c10-8-2-4-9(5-3-8)13-15(14)11-6-1-7-12-15/h2-5H,1,6-7H2,(H3,11,12,13,14) |
InChI 键 |
XBHKCLLGVSWPPF-UHFFFAOYSA-N |
规范 SMILES |
C1CNP(=O)(NC1)NC2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


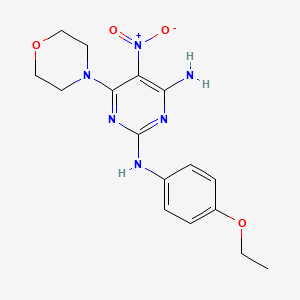
![2-(Iodoethynyl)tricyclo[3.3.1.1~3,7~]decan-2-ol](/img/structure/B14144291.png)
![2-[(14-Propan-2-yl-11-thia-3,5,7,8,13-pentazapentacyclo[10.8.0.02,10.05,9.015,20]icosa-1(12),2(10),3,6,8,13,15(20)-heptaen-6-yl)sulfanyl]acetamide](/img/structure/B14144295.png)
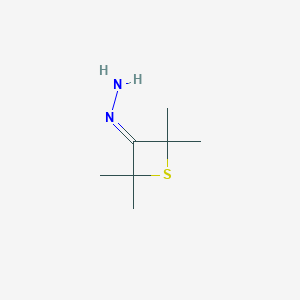

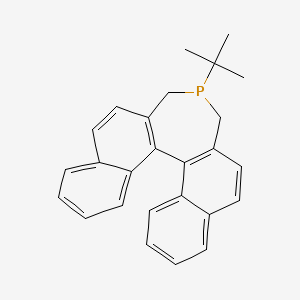
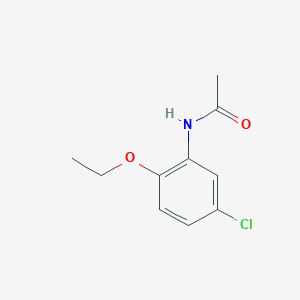
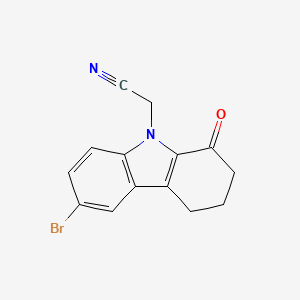
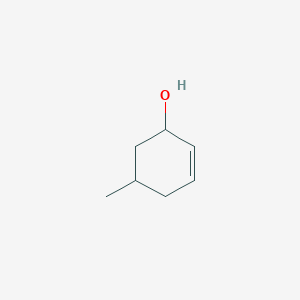
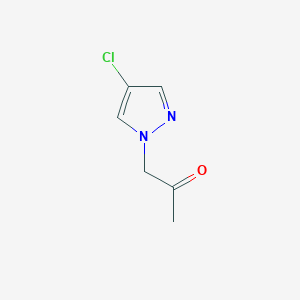
![4-amino-N'-[(E)-(5-bromofuran-2-yl)methylidene]-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B14144346.png)
![4,6-dichloro-N-[2-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-1,3,5-triazin-2-amine](/img/structure/B14144350.png)
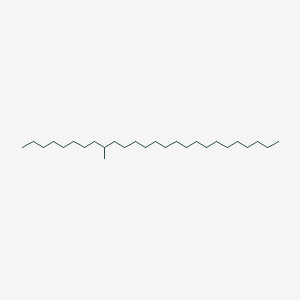
![benzyl [1-(1H-Tetrazol-5-yl)ethyl]carbamate](/img/structure/B14144368.png)
